(1Z,3Z,5Z)-cyclopentadeca-1,3,5-triene

Description

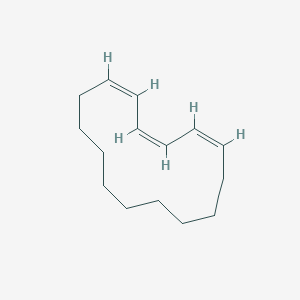

(1Z,3Z,5Z)-Cyclopentadeca-1,3,5-triene is a 15-membered cyclic hydrocarbon featuring three conjugated double bonds in a fully Z-configured geometry. This compound belongs to the family of cyclic polyenes, where the alternating single and double bonds contribute to extended π-conjugation.

Properties

CAS No. |

96398-65-1 |

|---|---|

Molecular Formula |

C15H24 |

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(1Z,3Z,5Z)-cyclopentadeca-1,3,5-triene |

InChI |

InChI=1S/C15H24/c1-2-4-6-8-10-12-14-15-13-11-9-7-5-3-1/h1-6H,7-15H2/b2-1-,5-3-,6-4- |

InChI Key |

LLSCXFWAVOGYRX-XCADPSHZSA-N |

Isomeric SMILES |

C1CCCC/C=C\C=C/C=C\CCCC1 |

Canonical SMILES |

C1CCCCC=CC=CC=CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentadecatriene can be synthesized through various methods. One common approach involves the cyclization of linear precursors under specific conditions. For instance, the cyclization of 1,5,9-pentadecatriene can be achieved using a catalyst such as titanium tetrachloride in the presence of an organoaluminium co-catalyst . This method typically requires controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of cyclopentadecatriene often involves the cyclotrimerization of butadiene. This process is catalyzed by a mixture of titanium tetrachloride and an organoaluminium co-catalyst . The reaction conditions are optimized to maximize yield and purity, making this method suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Cyclopentadecatriene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, ozone; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Hydrogen gas, palladium catalyst; conducted under high pressure and moderate temperatures.

Substitution: Halogens (e.g., chlorine, bromine), nitrating agents; reactions often require a solvent like dichloromethane and are performed at low temperatures.

Major Products:

Oxidation: Cyclopentadecanone, cyclopentadecanolide.

Reduction: Cyclopentadecane.

Substitution: Halogenated or nitrated cyclopentadecatriene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which cyclopentadecatriene exerts its effects depends on the specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors that regulate cellular processes .

Comparison with Similar Compounds

Cyclic Trienes of Varying Ring Sizes

Cyclic trienes exhibit distinct properties depending on ring size, conjugation, and strain. Below is a comparative analysis:

Key Observations :

- Ring Strain : Smaller rings (e.g., cyclooctatriene) experience significant strain, leading to higher reactivity and rearrangement tendencies. In contrast, the 15-membered cyclopentadecatriene likely exhibits minimal strain, enhancing stability .

- Conjugation: All three compounds feature conjugated double bonds, but the extent of conjugation varies with ring size.

Linear vs. Cyclic Trienes

Linear trienes, such as (3Z)-hexa-1,3,5-triene, differ fundamentally in structure and properties:

| Compound Name | Molecular Formula | Structure | Double Bonds | Stability & Reactivity Notes |

|---|---|---|---|---|

| (3Z)-Hexa-1,3,5-triene | C₆H₈ | Linear | 3 | Fully conjugated; reactive in Diels-Alder and polymerization |

| (1Z,3Z,5Z)-Cyclopentadeca-1,3,5-triene | C₁₅H₂₄ | Cyclic | 3 | Stabilized by cyclic conjugation; reduced reactivity compared to linear analogs |

Key Differences :

- Reactivity : Linear trienes are more reactive in cycloaddition reactions due to unrestricted geometry, whereas cyclic trienes may undergo ring-specific transformations (e.g., transannular reactions) .

- Synthesis : Linear trienes are often synthesized via Wittig or elimination reactions, while cyclic analogs require ring-forming strategies like metathesis .

Substituent Effects in Cyclic Trienes

Substituents significantly alter the properties of cyclic trienes. For example:

- Fluorinated octatetraenes (): Electron-withdrawing substituents (e.g., fluorine) increase electrophilicity, modifying reactivity in polymerization or cyclization .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.